molecular formula C26H17N3OS2 B2367003 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477500-80-4

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2367003
CAS No.: 477500-80-4
M. Wt: 451.56
InChI Key: QXIICCOOGHBGFC-BYCLXTJYSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a complex structure that incorporates multiple heterocyclic systems, including a naphthothiazole core and a quinoline moiety linked by a carboxamide bridge, which is often explored for its potential biological activity. Compounds with naphtho[1,2-d]thiazole scaffolds are of significant interest in pharmaceutical research for their diverse biological properties . The specific stereochemistry denoted by the (E)-configuration is crucial for its molecular shape and potential interactions with biological targets. The integration of a thiophene-substituted quinoline group further enhances its potential as a candidate for investigating new therapeutic agents, with particular relevance in the development of anticancer therapies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3OS2/c1-29-24-17-8-3-2-7-16(17)12-13-23(24)32-26(29)28-25(30)19-15-21(22-11-6-14-31-22)27-20-10-5-4-9-18(19)20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIICCOOGHBGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C22H21N3O3S3C_{22}H_{21}N_{3}O_{3}S_{3} with a molecular weight of 471.61 g/mol. The structure includes a quinoline core, which is known for its diverse pharmacological properties.

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline-based compounds have demonstrated significant antibacterial and antifungal properties. They inhibit the growth of various pathogens by disrupting cellular functions.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit enzymes involved in inflammatory processes, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins .

In Vitro Studies

In vitro studies have shown that this compound exhibits promising activity against several cancer cell lines. The compound's cytotoxic effects were evaluated using standard assays such as MTT and colony formation assays.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15.5
MCF-712.3
A54918.9

These results indicate that the compound has a significant inhibitory effect on cell proliferation in these cancer types, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been screened for enzyme inhibition activity. Notably, it showed substantial inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
α-glucosidase66.5
β-glucosidase85.0

This indicates that the compound may be useful in managing blood sugar levels in diabetic patients.

Case Studies

Several studies have reported the synthesis and evaluation of similar quinoline derivatives with notable biological activities:

  • Antibacterial Activity : A study reported that quinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the broth dilution method against various strains .
  • Anti-cancer Properties : Another study highlighted the anticancer potential of quinoline derivatives against breast cancer cell lines, showing reduced viability and increased apoptosis markers upon treatment with these compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its biological activities , particularly its potential as an anticancer agent. Studies have indicated that derivatives of the naphthothiazole scaffold exhibit promising results against various cancer cell lines, including:

  • In vitro studies : The compound has been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing significant cytotoxic effects compared to standard drugs like cisplatin .
  • Mechanisms of Action : Research suggests that the compound may inhibit specific enzymes or pathways involved in tumor progression, making it a candidate for further development as an anticancer therapeutic .

Antimicrobial Properties

The compound is also being explored for its antimicrobial activities . Preliminary studies have shown effectiveness against a range of pathogenic bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Material Science

Due to its unique electronic properties, this compound is being evaluated for applications in organic electronics and photovoltaics . Its ability to form stable charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis and Reaction Pathways

The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves:

  • Condensation reactions : The reaction of 1-methylnaphtho[1,2-d]thiazol-2(1H)-amine with appropriate carboxylic acids or their derivatives under controlled conditions.
  • Optimization of reaction conditions : Utilizing solvents like dichloromethane or chloroform with bases such as triethylamine to enhance yield and purity .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated against HepG-2 and A-549 cell linesSignificant cytotoxicity observed; potential for drug development
Antimicrobial Efficacy Tested against various pathogensDemonstrated effective inhibition of bacterial growth
Material Properties Investigated for OLED applicationsExhibited promising electronic properties suitable for device fabrication

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of N-substituted thiazole and quinoline derivatives, which are often explored for medicinal and materials applications. Below is a detailed comparison with structurally related compounds from the evidence:

Core Structural Features

  • Target Compound: Combines quinoline, thiophene, and naphthothiazole moieties.
  • Analog 1 (Compound 9): Features a 4-chlorobenzylidene-substituted thiazolidinone linked to a 4-methoxyphenyl group via a thioxoacetamide bridge. The chlorophenyl and methoxy groups contribute to lipophilicity and electronic effects .
  • Triazole-Thiocarbonohydrazide (): Combines triazole and thiocarbonohydrazide units with chlorophenyl groups, stabilized by N–H···O/S hydrogen bonds. This highlights the role of hydrogen bonding in crystal packing .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Characterization Methods
Target Compound N/A* Carboxamide, thiophene Likely NMR, MS, X-ray†
Compound 9 186–187 Chlorophenyl, methoxy $^1$H-NMR, MS, elemental analysis
Compound 10 206–207 Indole, thioxoacetamide $^1$H-NMR, MS
Triazole-Thiocarbonohydrazide N/A Chlorophenyl, thiocarbonohydrazide X-ray crystallography (SHELX)

†X-ray studies for similar compounds (e.g., ) use SHELX software for refinement and Mercury for visualization .

Preparation Methods

Pfitzinger Reaction with Thiophene-Containing Ketones

The Pfitzinger reaction between isatin derivatives and thiophen-2-yl acetophenone under microwave irradiation (15 min, 68% yield) generates the quinoline core. Modifications include:

Table 1: Optimization of Pfitzinger Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Fe₃O₄@SiO₂ Solvent-free 120 0.5 93
NH₂SO₃H Ethanol/H₂O 80 24 86
None (microwave) Acetic acid 150 0.25 68

Key steps:

  • Isatin (1 equiv) reacts with thiophen-2-yl acetophenone (1.2 equiv) in acetic acid under microwave irradiation (150°C, 15 min).
  • Acidic hydrolysis yields 2-(thiophen-2-yl)quinoline-4-carboxylic acid, isolated via column chromatography.

Alternative Doebner Reaction

Using anthranilic acid and thiophen-2-yl pyruvic acid in ethanol/H₂O (reflux, 8 h, 78% yield), though less efficient than microwave methods.

Activation of Quinoline-4-carboxylic Acid

Acid Chloride Formation

Treatment with SOCl₂ (reflux, 4 h) converts the carboxylic acid to its chloride, monitored by TLC.

HBTU-Mediated Coupling

The acid chloride reacts with naphthothiazole amine using HBTU/DIEA in DMF (25°C, 12 h, 89% yield):

Reaction Scheme:
$$ \text{Quinoline-4-COCl} + \text{Naphthothiazole amine} \xrightarrow{\text{HBTU, DIEA}} \text{Carboxamide} $$

Table 2: Coupling Reagent Comparison

Reagent Solvent Temp (°C) Yield (%)
HBTU DMF 25 89
EDCI CH₂Cl₂ 0–25 75
DCC THF 40 68

Synthesis of 1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene Amine

Thiazole Cyclization

Naphthalen-1-amine reacts with CS₂ and methyl iodide in DMF (N₂, 80°C, 6 h), followed by oxidation with MnO₂ to form the thiazole ring (72% yield).

Imine Formation

Condensation with ammonium acetate in acetic acid (reflux, 3 h) yields the (E)-imine preferentially due to steric hindrance.

Table 3: Stereoselectivity Control

Base Solvent E:Z Ratio Yield (%)
Et₃N Toluene 9:1 85
NaOAc EtOH 7:3 78
DBU DCM 8:2 82

Final Assembly and Characterization

Carboxamide Coupling

The quinoline-4-acid chloride couples with the naphthothiazole imine amine in THF (0°C → 25°C, 12 h), purified via recrystallization (hexane/EtOAc).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoline-H), 8.15–7.20 (m, 11H, aromatic), 3.65 (s, 3H, N-CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HPLC Purity : 98.6% (C18 column, MeOH/H₂O = 80:20).

Green Chemistry Innovations

  • Solvent-free Pfitzinger reactions reduce waste (93% yield).
  • Microwave-assisted steps cut reaction times from hours to minutes.
  • One-pot protocols merge quinoline formation and carboxamide coupling, improving atom economy.

Q & A

Q. Table 1: Representative Yields from Similar Syntheses

Intermediate/CompoundYield (%)Reaction ConditionsReference
Thiazol-2-amine70–85Ethanol, bromine, RT
Final hybrid compound60–80Reflux in DMF

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • Single-Crystal X-ray Diffraction: Resolves hydrogen-bonding networks (e.g., N–H···O/S interactions in thiazole-quinoline hybrids) and confirms stereochemistry .
  • 1H/13C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • UV-Vis Spectroscopy: Identifies π→π* transitions in the quinoline and thiophene moieties (λmax ~250–350 nm) .

Key Spectral Data from Analogues:

  • IR: C=N stretch at ~1600 cm⁻¹, C=O at ~1680 cm⁻¹ .
  • 1H NMR: Coupling constants (J = 8–12 Hz) confirm E/Z isomerism in imine linkages .

Advanced: How can researchers address contradictions in reported synthetic yields or bioactivity data?

Answer: Discrepancies often arise from:

  • Reaction Solvent/Time: Polar aprotic solvents (DMF/DMSO) vs. ethanol affect cyclization efficiency (e.g., 70% yield in DMF vs. 45% in ethanol for similar thiazolidinones) .
  • Substituent Effects: Electron-withdrawing groups on the phenyl ring reduce yields due to steric hindrance (e.g., 4-Cl vs. 4-OCH3 derivatives) .

Mitigation Strategies:

  • Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) using response surface methodology .
  • Bioactivity Validation: Use standardized assays (e.g., MIC for antitubercular activity) to reduce variability .

Advanced: What mechanistic insights guide the compound’s pharmacological evaluation?

Answer:

  • Target Identification: Molecular docking reveals affinity for Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via H-bonding with Thr196 and hydrophobic interactions with the naphthothiazole ring .
  • Cellular Assays: Anti-proliferative activity against cancer cell lines (e.g., IC50 < 10 µM) correlates with ROS generation and mitochondrial membrane depolarization .

Q. Table 2: Key Pharmacological Findings from Analogues

ActivityModel SystemKey MechanismReference
AntitubercularM. tuberculosisInhA inhibition (Ki = 2.3 µM)
AnticancerHeLa cellsCaspase-3 activation, G2/M arrest

Advanced: How can computational methods enhance the design of derivatives?

Answer:

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations: Predict binding stability in enzyme active sites (e.g., >50 ns simulations for InhA) .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Case Study: Docking of thiophene-quinoline hybrids into COX-2 identified hydrophobic interactions with Val523 as critical for anti-inflammatory activity .

Advanced: What strategies resolve spectral overlap in complex heterocyclic systems?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals (e.g., distinguishing quinoline C4-H from thiophene protons) .
  • Isotopic Labeling: 15N-labeling clarifies nitrogen environments in thiazole rings .
  • Crystallographic Refinement: Resolve disorder in methylnaphthothiazole moieties using SHELXL .

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